

A Technical Guide to the Physical and Chemical Properties of Fmoc-Sulfotyrosine Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-Tyr(SO₃nP)-OH*

Cat. No.: *B1474383*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

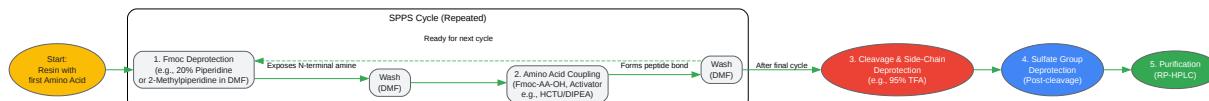
This technical guide provides an in-depth overview of the core physical and chemical properties of Fluorenylmethyloxycarbonyl (Fmoc) protected sulfotyrosine derivatives. Tyrosine O-sulfation is a critical post-translational modification involved in regulating protein-protein interactions.^[1] The incorporation of sulfotyrosine (sY) into synthetic peptides is essential for studying these biological processes, but it presents significant challenges due to the acid-labile nature of the sulfate ester.^[1] This guide focuses on the properties of commonly used Fmoc-sY derivatives, their synthesis, and their application in Solid-Phase Peptide Synthesis (SPPS), offering detailed experimental protocols and workflow visualizations.

Core Physical and Chemical Properties

The direct incorporation of Fmoc-Tyr(SO₃⁻)-OH into peptides is often challenging due to issues like poor resin swelling and the instability of the sulfate group during standard acidic cleavage conditions.^[2] To overcome these limitations, derivatives with protected sulfate groups have been developed. The most common derivatives include those with a neopentyl (nP) protecting group, Fmoc-Tyr(SO₃nP)-OH, and the fluorosulfate derivative, Fmoc-Tyr(OSO₂F)-OH.

The following table summarizes the key physical and chemical properties of these derivatives.

Property	Fmoc-Tyr(SO ₃ H)-OH	Fmoc-Tyr(SO ₃ Na)-OH	Fmoc-Tyr(SO ₃ nP)-OH
Molecular Formula	C ₂₄ H ₂₁ NO ₈ S[3]	C ₂₄ H ₂₀ NNaO ₈ S	C ₂₉ H ₃₁ NO ₈ S
Molecular Weight	483.5 g/mol [3]	505.5 g/mol	553.62 g/mol
CAS Number	181952-24-9[3]	106869-32-3[4]	878408-63-0
Appearance	White to off-white powder	White to off-white powder	White to off-white powder
Solubility	Soluble in DMF	Soluble in DMF	Excellent solubility in DMF or NMP[5]
Melting Point	>186°C (dec.)[6]	Not available	Not available
Storage Temperature	-20°C	-20°C	-10 to -25°C
Purity (HPLC)	>98%	>98%	≥95.0%


Synthesis and Application in Peptide Synthesis

The synthesis strategy for sulfated peptides hinges on the stability of the Fmoc-sulfotyrosine derivative during SPPS cycles and the final cleavage from the resin.

- Unprotected Fmoc-Tyr(SO₃⁻)-OH: The sulfate group is highly sensitive to the acidic conditions typically used for peptide cleavage from the resin (e.g., Trifluoroacetic acid, TFA), leading to significant desulfation.[2]
- Fmoc-Tyr(SO₃nP)-OH: The neopentyl (nP) protecting group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and to standard TFA cleavage cocktails.[5] This allows for the assembly of the peptide chain without loss of the sulfate moiety.
- Fmoc-Tyr(OSO₂F)-OH: The fluorosulfate group is exceptionally stable under both acidic and neutral conditions.[2] It is also largely stable to piperidine, although the use of a hindered base like 2-methylpiperidine is recommended to avoid minor side reactions.[2]

The general workflow for incorporating a protected Fmoc-sulfotyrosine derivative into a peptide sequence via SPPS is outlined below. This process involves sequential deprotection of the N-

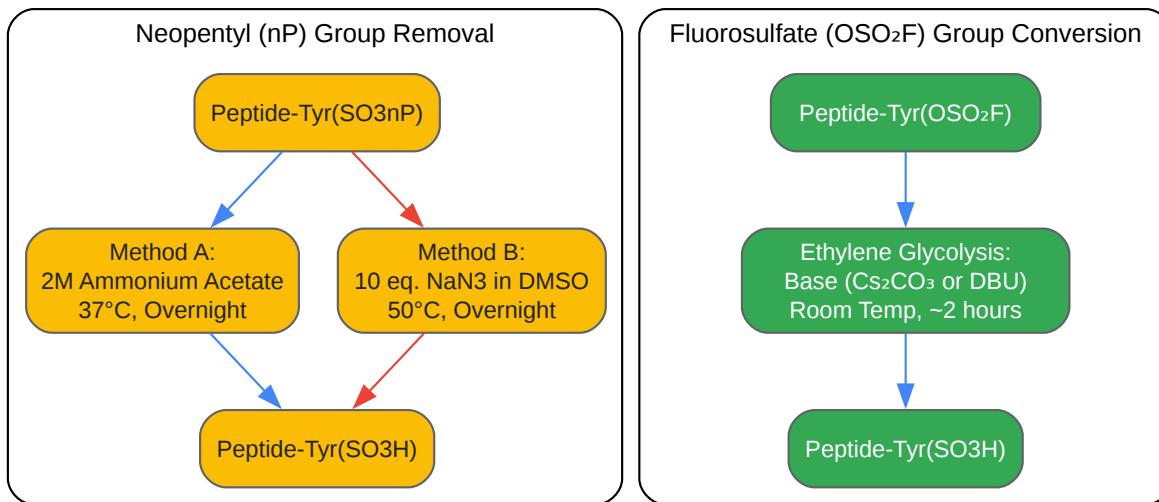
terminal Fmoc group and coupling of the next amino acid until the desired peptide is assembled.

[Click to download full resolution via product page](#)

Fig. 1: General workflow for SPPS using protected Fmoc-sulfotyrosine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of sulfotyrosine-containing peptides.


This protocol describes a one-step synthesis of the fluorosulfate derivative.[2]

- **Reaction Setup:** Dissolve commercially available Fmoc-Tyr-OH in a biphasic solvent system of dichloromethane (CH_2Cl_2) and a saturated aqueous Borax buffer.
- **Sulfuryl Fluoride Addition:** Bubble sulfuryl fluoride (SO_2F_2) gas through the stirred biphasic mixture. The reaction is typically performed at room temperature.
- **Workup:** After the reaction is complete, separate the organic layer. Remove the CH_2Cl_2 under reduced pressure.
- **Precipitation:** Add 1 M HCl to the aqueous residue to precipitate the product.
- **Isolation:** Collect the precipitate by filtration, wash thoroughly with water, and dry. The resulting Fmoc- $\text{Y}(\text{OSO}_2\text{F})\text{-OH}$ is often used without further purification and can be obtained in high yield (~96%).[2]

This protocol is for the incorporation of a protected Fmoc-sulfotyrosine derivative into a growing peptide chain on a solid support.

- Amino Acid Activation: Prepare the coupling solution by pre-activating the protected Fmoc-sulfotyrosine amino acid (5 equivalents relative to resin loading) with an activating agent such as HCTU (5 eq.) and a base like DIPEA (5 eq.) in DMF or NMP for approximately 30 minutes.[\[2\]](#)
- Fmoc Deprotection: Treat the resin-bound peptide with a deprotection solution to remove the N-terminal Fmoc group.
 - For standard amino acids: Use 20% piperidine in DMF (e.g., 3 treatments of 10 minutes each).
 - For Fmoc-Tyr(OSO₂F)-OH: Use 20% 2-methylpiperidine in DMF to minimize side reactions with the fluorosulfate group.[\[2\]](#)
- Washing: After deprotection, thoroughly wash the resin with DMF to remove residual base and the cleaved Fmoc adduct.
- Coupling: Add the pre-activated amino acid solution to the resin. Allow the coupling reaction to proceed for 30-60 minutes with agitation.[\[2\]](#)
- Final Wash: Wash the resin with DMF to remove excess reagents. A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling.

After the peptide is cleaved from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O for 1.5-3 hours), the sulfate protecting group must be removed.[\[2\]](#) [\[5\]](#)

[Click to download full resolution via product page](#)

Fig. 2: Comparison of post-cleavage deprotection strategies for sulfotyrosine.

- Protocol for Neopentyl (nP) Group Removal:
 - Ammonium Acetate Method: Dissolve the crude peptide containing the Tyr(SO₃nP) residue in a minimum volume of 2 M aqueous ammonium acetate. Acetonitrile may be added to aid solubility.^[5] Incubate the solution at 37°C overnight.^[2] Monitor the reaction by HPLC.
 - Azide Method: Dissolve the peptide in a minimum volume of DMSO. Add 10 equivalents of sodium azide (NaN₃).^[5] Incubate the mixture at 50°C overnight.^[5] The reaction mixture can then be diluted with water and purified.
- Protocol for Fluorosulfate (OSO₂F) Conversion:
 - Ethylene Glycolysis: Dissolve the crude peptide containing the Tyr(OSO₂F) residue in ethylene glycol.
 - Base Addition: Add a base such as Cesium Carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).^[2] For peptides containing cysteine, 0.5%

dithiothreitol (DTT) should be added to prevent side reactions.[2]

- Reaction: Stir the mixture at room temperature for approximately 2 hours, monitoring by HPLC until the conversion is complete.[2]

Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing the purity of and purifying sulfated peptides.

- Column: A C18 stationary phase is typically used.
- Mobile Phase: Due to the acid sensitivity of the sulfate group, standard TFA-containing buffers should be avoided for the final purification of the deprotected sulfopeptide.[5]
 - Buffer A: 0.1 M Ammonium Acetate in water (pH ≈ 7).[5]
 - Buffer B: A mixture of acetonitrile and Buffer A (e.g., 7:3 ratio).[5]
- Gradient: A linear gradient from a low percentage of Buffer B to a high percentage is used to elute the peptide. For example, a gradient of 5% to 65% Buffer B over 30 minutes.
- Detection: Peptides are detected by monitoring UV absorbance, typically at 220 nm and 280 nm.
- Post-Purification: The collected fractions containing the pure peptide require repeated lyophilization to remove the ammonium acetate buffer salts.[5]

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

- Ionization Method: Electrospray Ionization (ESI) is commonly used.
- Detection Mode: Characterization of sulfated peptides is best performed in negative ion mode.[5]
- Fragmentation: In positive ion mode, particularly with MALDI-MS, the sulfate group is prone to fragmentation, and often only the desulfated peptide is detected.[5] In ESI-MS, both the target peptide and the desulfated fragment are often observed.[5] The mass difference between a sulfated and a phosphorylated tyrosine is only 9.6 mDa, requiring high-resolution mass spectrometry to distinguish between them.[7] Collision-induced dissociation (CID) or

higher-energy C-trap dissociation (HCD) often results in the neutral loss of the sulfuryl moiety, which can be a diagnostic feature.^[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient solid-phase synthesis of sulfotyrosine peptides using a sulfate protecting-group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-Tyr(SO₃H)-OH | C₂₄H₂₁NO₈S | CID 11730575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 6. FMOC-TYR(SO₃H)-OH SODIUM SALT | 106864-37-3 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of Fmoc-Sulfotyrosine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1474383#physical-and-chemical-properties-of-fmoc-sulfotyrosine-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com